7-(Difluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
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Overview
Description
7-(Difluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered significant interest due to its diverse biological activities.
Preparation Methods
The synthesis of 7-(Difluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine typically involves the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group. This reaction is carried out in acetic acid, leading to the formation of the desired compound . When trifluoroacetic acid is used instead, 5-difluoromethylpyrazolo[1,5-a]pyrimidine derivatives are predominantly formed . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production.
Chemical Reactions Analysis
7-(Difluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7-(Difluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 7-(Difluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The difluoromethyl group enhances the compound’s biological activity by increasing its metabolic stability, lipophilicity, and binding affinity to receptors . These interactions can disrupt essential biological processes in target organisms, leading to their inhibition or death.
Comparison with Similar Compounds
7-(Difluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is unique due to the presence of the difluoromethyl group, which significantly enhances its biological activity compared to other pyrazolo[1,5-a]pyrimidine derivatives . Similar compounds include:
5-Difluoromethylpyrazolo[1,5-a]pyrimidine: Formed under different reaction conditions and exhibits different biological activities.
Ethyl 7-difluoromethyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate: Another derivative with distinct properties and applications.
Properties
Molecular Formula |
C7H9F2N3 |
---|---|
Molecular Weight |
173.16 g/mol |
IUPAC Name |
7-(difluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C7H9F2N3/c8-7(9)5-1-3-10-6-2-4-11-12(5)6/h2,4-5,7,10H,1,3H2 |
InChI Key |
SYHFLBYPLKDJEX-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=CC=NN2C1C(F)F |
Origin of Product |
United States |
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